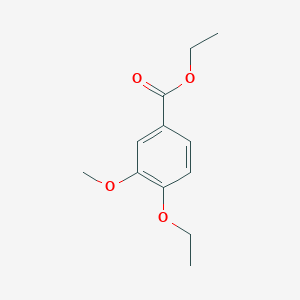

Ethyl 4-ethoxy-3-methoxybenzoate

Description

Contextualization within the Class of Benzoate (B1203000) Esters

Ethyl 4-ethoxy-3-methoxybenzoate belongs to the class of organic compounds known as benzoate esters. hmdb.ca These are characterized by an ester functional group (—COO—) where the carbonyl side is attached to a benzene (B151609) ring and the oxygen side is attached to an alkyl or aryl group. hmdb.ca In this case, it is the ethyl ester of 4-ethoxy-3-methoxybenzoic acid. Benzoate esters are widespread in both nature and industry. chemicalbook.com For instance, ethyl benzoate, a simpler analog, is found in fruits and is used as a flavoring agent and in perfumery. chemicalbook.comresearchgate.net

The reactivity of benzoate esters is centered around the ester group and the aromatic ring. The ester linkage can undergo nucleophilic acyl substitution, such as hydrolysis back to the parent carboxylic acid and alcohol. rsc.org The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing groups on the ring. researchgate.net

Significance of Alkoxy Substitution Patterns in Aromatic Esters

The defining features of this compound are the two alkoxy groups—an ethoxy (–OCH₂CH₃) group at the 4-position and a methoxy (B1213986) (–OCH₃) group at the 3-position—on the benzene ring. The nature and position of such substituents have a profound impact on the electronic properties and reactivity of the aromatic ring and the ester group.

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound itself is somewhat limited, with much of the available information coming from chemical supplier catalogs and patents, which suggests its primary role as a building block or intermediate in the synthesis of more complex molecules. google.combldpharm.commdpi.com For example, the structurally related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) is noted as an intermediate in the synthesis of the pharmaceutical apremilast. google.com

The synthesis of this compound can be inferred from standard organic chemistry reactions. One plausible route is the Fischer esterification of its parent carboxylic acid, 4-ethoxy-3-methoxybenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. Another potential synthesis involves the ethylation of ethyl vanillate (B8668496) (ethyl 4-hydroxy-3-methoxybenzoate), where the hydroxyl group is converted to an ethoxy group. nih.govnist.gov

A clear knowledge gap exists in the form of dedicated studies on the specific properties, reactivity, and potential applications of this compound. While data for its precursor acid and its methyl ester analog are available, direct experimental data for the title compound is sparse in publicly accessible scientific literature. nih.govnih.gov Future research could focus on elucidating its unique chemical and physical properties, exploring its potential in areas like medicinal chemistry or materials science, and developing optimized synthetic routes.

Chemical Data

Below are tables detailing the properties of this compound and its related compounds.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 773134-71-7 bldpharm.com |

| Molecular Formula | C₁₂H₁₆O₄ bldpharm.com |

| Molecular Weight | 224.26 g/mol sigmaaldrich.com |

Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethoxy-3-methoxybenzoic acid | 3535-30-6 nih.govsigmaaldrich.com | C₁₀H₁₂O₄ nih.govsigmaaldrich.com | 196.20 nih.govsigmaaldrich.com |

| Ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) | 617-05-0 nist.gov | C₁₀H₁₂O₄ nist.gov | 196.20 nist.gov |

| Ethyl benzoate | 93-89-0 | C₉H₁₀O₂ | 150.17 |

| Ethyl 4-ethoxybenzoate | 23676-09-7 thegoodscentscompany.comchemicalbook.com | C₁₁H₁₄O₃ chemicalbook.com | 194.23 chemicalbook.com |

| Mthis compound | 3535-24-8 nih.gov | C₁₁H₁₄O₄ nih.gov | 210.23 nih.gov |

| 3-Ethoxy-4-methoxybenzaldehyde | 121-32-4 (as Ethyl vanillin) atamanchemicals.comwikipedia.org | C₁₀H₁₂O₃ nih.gov | 180.20 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethoxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8-11(10)14-3)12(13)16-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWEDBUJZYTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634668 | |

| Record name | Ethyl 4-ethoxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-71-7 | |

| Record name | Ethyl 4-ethoxy-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethoxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Ethoxy 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For ethyl 4-ethoxy-3-methoxybenzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton environments.

The aromatic protons appear as a multiplet in the range of δ 7.85-7.83 ppm and δ 7.64-7.62 ppm. The methoxy (B1213986) group protons are observed as a singlet at approximately δ 3.88 ppm. The ethyl ester group exhibits a quartet at around δ 4.38 ppm, resulting from the coupling of the methylene (B1212753) protons with the adjacent methyl protons, which in turn appear as a triplet at approximately δ 1.41 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85-7.83 | m | 2H | Aromatic Protons |

| 7.64-7.62 | m | 2H | Aromatic Protons |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 3.88 | s | 3H | -OCH₃ |

| 1.41 | t | 3H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically observed as a signal around δ 166.29 ppm. The aromatic carbons show a series of signals in the region of δ 113.41 ppm to δ 163.11 ppm. The carbon of the ethoxy methylene group appears at approximately δ 60.55 ppm, while the methyl carbon of the ethoxy group is found at about δ 14.30 ppm. The methoxy carbon gives a signal around δ 55.30 ppm. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.29 | C=O (Ester) |

| 163.11 | Aromatic C-O |

| 131.42 | Aromatic C-H |

| 122.77 | Aromatic C-C |

| 113.41 | Aromatic C-H |

| 60.55 | -OCH₂CH₃ |

| 55.30 | -OCH₃ |

| 14.30 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the structural assignments made from 1D NMR data.

COSY spectra reveal proton-proton couplings, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HMQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, such as the connection of the ethoxy and methoxy groups to the aromatic ring and the ester functionality.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₁H₁₄O₄), the expected exact mass can be calculated. HRMS analysis provides an experimental mass that is very close to this calculated value, confirming the molecular formula with a high degree of confidence. For a related compound, ethyl 4-methoxybenzoate (B1229959), the calculated HRMS for C₁₀H₁₂O₃ [M]⁺ is 180.0786, with the found value being 180.0789. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of a similar compound, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, characteristic absorption bands are observed. researchgate.net For this compound, one would expect to see:

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-O stretching vibrations for the ether and ester groups in the region of 1200-1300 cm⁻¹.

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the alkyl groups.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring. For instance, a related compound, ethyl 4-methoxybenzoate, exhibits a λmax at 264 nm. rsc.org The presence of the ethoxy and methoxy groups, as well as the ester group, influences the position and intensity of these absorption bands due to their electronic effects on the aromatic system.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for elucidating molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. Although the crystal structure of this compound itself has not been reported, data from analogous compounds offer significant insights into its likely structural characteristics.

Detailed research on similar compounds, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, reveals considerable conformational flexibility, particularly concerning the ethoxy group. nih.gov In the crystal structure of this related ester, the asymmetric unit contains three independent molecules, each exhibiting a different conformation. nih.gov This variation underscores the low energetic barrier to rotation around the C-O bonds of the ethoxy group. The torsion angles of the C—O—CH₂—CH₃ moiety in these molecules were found to be 174.0°, 82.6°, and 89.6°, demonstrating a wide range of stable conformations. nih.gov It is highly probable that this compound would exhibit similar conformational isomerism in its solid state.

Furthermore, the planarity of the benzene ring and its substituents is a key feature. In 4-ethoxy-3-methoxybenzaldehyde (B93258), a precursor molecule, the non-hydrogen atoms are nearly coplanar, with only a slight deviation observed for the carbon atoms of the ethoxy group. researchgate.net The dihedral angle between the phenyl ring and the plane of the ethoxy group's non-hydrogen atoms is minimal, suggesting a tendency towards a planar arrangement to maximize electronic conjugation. researchgate.net

Intermolecular interactions are crucial in defining the crystal packing. In the absence of strong hydrogen bond donors, the crystal structures of related benzoate (B1203000) esters are typically stabilized by a network of weaker interactions. For instance, in ethyl 4-[(4-methylbenzyl)oxy]benzoate, the crystal packing is dominated by weak C—H···π interactions. nih.goviucr.org Similarly, the structure of 4-ethoxy-3-methoxybenzaldehyde features weak C–H···O interactions that link the molecules into sheets. researchgate.net It is therefore anticipated that the crystal structure of this compound would be consolidated by a combination of van der Waals forces and weak C–H···O and C–H···π interactions involving the ethoxy and methoxy groups, as well as the aromatic ring.

Based on these analyses of structurally analogous compounds, a hypothetical model for the crystal data of this compound can be proposed.

Table 1: Postulated Crystallographic Data for this compound

| Parameter | Postulated Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 12.0 - 14.0 |

| b (Å) | 7.5 - 8.5 |

| c (Å) | 13.0 - 15.0 |

| β (°) | 90 - 100 |

| V (ų) | 1300 - 1500 |

This interactive table presents a plausible range of crystallographic parameters for this compound, derived from the known crystal structures of similar molecules.

Table 2: Key Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Compound | Value | Reference |

|---|---|---|---|

| C=O (ester) | ethyl 4-[(4-methylbenzyl)oxy]benzoate | ~1.21 Å | nih.gov |

| C-O (ester) | ethyl 4-[(4-methylbenzyl)oxy]benzoate | ~1.35 Å | nih.gov |

| C-O (ether) | 4-ethoxy-3-methoxybenzaldehyde | ~1.37 Å | researchgate.net |

| C-O-C (ester) | ethyl 4-[(4-methylbenzyl)oxy]benzoate | ~116° | nih.gov |

This table provides a comparative view of important bond lengths and angles from related crystal structures, which are expected to be very similar in this compound.

Computational and Theoretical Chemistry Studies of Ethyl 4 Ethoxy 3 Methoxybenzoate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the spatially dependent electron density, DFT calculations can determine the optimized geometry of a molecule, corresponding to its lowest energy conformation.

For ethyl 4-ethoxy-3-methoxybenzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its three-dimensional structure. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on structurally similar compounds, such as 4-ethoxy-3-methoxybenzaldehyde (B93258), have been performed, and their crystal structures determined, showing nearly coplanar non-hydrogen atoms. nih.gov Similar planarity would be expected for the benzene (B151609) ring and the adjacent carbonyl group in this compound. The ethoxy and methoxy (B1213986) groups, while influencing the electronic properties, would also have their geometries optimized, including the C-O-C bond angles and the rotational conformation of the ethyl and methyl groups.

The electronic structure, also elucidated by DFT, includes the distribution of electron density, molecular orbital shapes and energies, and the electrostatic potential. The presence of electron-donating alkoxy groups (ethoxy and methoxy) on the benzene ring increases the electron density of the aromatic system, which in turn influences the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on related structures)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C (ring) Bond Length | ~1.39 - 1.41 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| O-C-C (ester) Angle | ~109° |

| C-C-C (ring) Angle | ~120° |

Note: These are illustrative values based on data from related compounds and general principles of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Properties)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, with significant contributions from the oxygen atoms of the ethoxy and methoxy groups. The LUMO, conversely, is likely to be centered on the electron-deficient carbonyl group and the benzene ring. The electron-donating nature of the alkoxy substituents would raise the energy of the HOMO, and to a lesser extent, the LUMO. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted ethyl benzoate (B1203000), suggesting a higher reactivity. A smaller gap facilitates electronic transitions, which is also relevant for the molecule's UV-Vis absorption properties.

The precise energies of the HOMO, LUMO, and the energy gap can be calculated using DFT. These values are crucial for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Description | Expected Influence of Substituents |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Increased by electron-donating ethoxy and methoxy groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Slightly increased by the substituents. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Decreased, leading to higher reactivity compared to unsubstituted ethyl benzoate. |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the ethyl, methoxy, and substituted phenyl groups. For example, the protons of the ethyl group would appear as a quartet and a triplet, while the methoxy protons would be a singlet. The aromatic protons would show a characteristic splitting pattern based on their positions on the ring. Comparing these calculated shifts with experimental spectra of related compounds like ethyl 4-methoxybenzoate (B1229959) and ethyl 4-hydroxy-3-methoxybenzoate helps in the accurate assignment of the observed signals. chemicalbook.comchemicalbook.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, the calculated IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1710-1730 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and various C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule. These theoretical predictions can be correlated with experimental FTIR spectra of similar molecules, such as ethyl 4-ethoxybenzoate and 4-ethoxy-3-methoxy benzaldehyde, to validate the calculations and provide a detailed understanding of the molecule's vibrational characteristics. nist.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is determined by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of these transitions. This compound is expected to exhibit absorption bands corresponding to π → π* transitions within the substituted benzene ring. The presence of the alkoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), which can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions. researchgate.netresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for Related Benzoates (Illustrative)

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Experimental Data for Related Compounds |

|---|---|---|

| ¹H NMR | Aromatic Protons: δ 6.9-7.6 ppm; OCH₂CH₃: δ 4.3 ppm (q); OCH₃: δ 3.9 ppm (s); OCH₂CH₃: δ 1.4 ppm (t) | Similar patterns observed in ethyl 4-methoxybenzoate and ethyl 4-hydroxy-3-methoxybenzoate. chemicalbook.comchemicalbook.com |

| IR | C=O Stretch: ~1720 cm⁻¹; C-O Stretch: ~1250 cm⁻¹ | C=O stretches for similar esters are in the 1710-1730 cm⁻¹ range. nist.gov |

| UV-Vis | λmax (π → π*): ~250-290 nm | Substituted benzoates show characteristic absorptions in this region. researchgate.netresearchgate.net |

Thermochemical and Kinetic Studies of Reactions Involving the Compound

Computational methods can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound.

Thermochemical Studies: Thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated using high-level theoretical methods. For instance, the gas-phase enthalpy of formation of alkoxy-substituted benzoates can be determined computationally, providing insights into their stability. researchgate.net These calculations are valuable for understanding the energetics of reactions where this compound might be a reactant or product.

Kinetic Studies: Theoretical kinetics studies can elucidate the mechanisms of reactions such as hydrolysis, transesterification, or reactions at the aromatic ring. By calculating the potential energy surface for a given reaction, transition states can be located, and activation energies can be determined. For example, the hydrolysis of the ester group would proceed through a tetrahedral intermediate, and the energy barrier for this process can be calculated. The influence of the ethoxy and methoxy substituents on the reaction rate can be analyzed by comparing the calculated activation energies with those for related esters. koreascience.kr Such studies can predict the reactivity of the compound under different conditions and can be correlated with experimental kinetic data. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, particularly in the ethyl and ethoxy groups, leading to multiple possible conformations. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions of this compound in different environments. In a solvent, simulations can show how solvent molecules arrange around the solute and can be used to calculate properties like the solvation free energy. In the solid state or in aggregates, MD can be used to study crystal packing or the formation of clusters. nih.gov Given its structure with both polar (ester, ethers) and nonpolar (aromatic ring, alkyl chain) parts, this compound is likely to exhibit complex intermolecular interactions, including dipole-dipole forces and van der Waals interactions. Understanding these interactions is crucial for predicting its physical properties, such as solubility, boiling point, and its behavior in biological systems or as part of a material. nih.govmdpi.com

Chemical Reactivity and Derivatization Pathways of Ethyl 4 Ethoxy 3 Methoxybenzoate

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

The most fundamental reaction of Ethyl 4-ethoxy-3-methoxybenzoate is the hydrolysis of its ester group. This transformation can be effectively catalyzed by either an acid or a base, each proceeding through a distinct mechanism to yield different initial products. libretexts.org

Under acidic conditions , the hydrolysis is a reversible process, representing the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of an ethanol (B145695) molecule lead to the formation of 4-ethoxy-3-methoxybenzoic acid and the regeneration of the acid catalyst. libretexts.org

Basic hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org In this process, the ester is heated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed 4-ethoxy-3-methoxybenzoic acid to yield the corresponding carboxylate salt (e.g., sodium 4-ethoxy-3-methoxybenzoate) and ethanol. The finality of this reaction makes it a more common method for ester hydrolysis in synthetic applications. chemguide.co.uk

| Condition | Catalyst/Reagent | Mechanism | Products | Reversibility |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Nucleophilic acyl substitution (acid-catalyzed) | 4-ethoxy-3-methoxybenzoic acid, Ethanol | Reversible libretexts.orgchemguide.co.uk |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Nucleophilic acyl substitution (base-promoted) | Salt of 4-ethoxy-3-methoxybenzoic acid, Ethanol | Irreversible libretexts.org |

Aromatic Ring Transformations and Functionalization

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating ethoxy and methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the positions ortho and para to them.

Common functionalization reactions include:

Halogenation: The aromatic ring can undergo bromination, for instance, using reagents like N-bromosuccinimide. google.com Iodination is also a feasible transformation. chemsrc.com

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration, leading to compounds such as Ethyl 4-ethoxy-3-nitrobenzoate. uni.lu

The ether linkages on the aromatic ring can also be sites of reaction. For example, aryl methyl ethers can be selectively cleaved under certain conditions. orgsyn.org While the aromatic ring itself is generally stable, it can be reduced under forcing conditions of catalytic hydrogenation.

| Transformation | Reagent Example | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted aromatic ester google.com |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted aromatic ester uni.lu |

| Iodination | Iodine-based reagents | Iodo-substituted aromatic ester chemsrc.com |

| Demethylation | Lithium diphenylphosphide | Phenolic compound (cleavage of the methoxy group) orgsyn.org |

Role in Condensation Reactions and Schiff Base Formation

While this compound itself does not directly form Schiff bases, its corresponding aldehyde, 4-ethoxy-3-methoxybenzaldehyde (B93258), is a key precursor in condensation reactions. nih.gov Schiff bases are typically formed from the reaction of a primary amine with an aldehyde or a ketone. Therefore, to utilize this compound in Schiff base formation, it would first need to be reduced to the corresponding aldehyde.

The ester functionality in this compound allows it to potentially participate in other types of condensation reactions, such as the Claisen condensation. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.

Oxidative Pathways and Stability under Catalytic Systems

The electron-rich aromatic ring and the ether substituents of this compound make it susceptible to oxidation, particularly under the influence of catalytic systems.

Studies on the structurally similar compound 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have shown that it can be oxidized by potassium permanganate (B83412) under acidic conditions. researchgate.net This suggests that the benzene (B151609) ring of this compound could be a target for strong oxidizing agents, potentially leading to ring-opening or the formation of other oxidation products.

Furthermore, catalytic systems involving transition metals can promote specific oxidative transformations. For instance, related benzoate (B1203000) esters have been shown to undergo oxidation in the presence of copper(II) chloride catalysts. The stability of this compound is therefore dependent on the specific catalytic system and reaction conditions employed.

Reaction Kinetics and Mechanistic Investigations

Detailed mechanistic studies, such as those for acid-catalyzed ester hydrolysis, reveal a multi-step pathway involving protonation, nucleophilic attack, proton transfer, and elimination. libretexts.org

Kinetic investigations into the oxidation of related compounds provide insights into the factors influencing the reaction rates. For the permanganate oxidation of 3-ethoxy-4-hydroxybenzaldehyde in an acidic medium, the reaction was found to follow pseudo-first-order kinetics. researchgate.net The rate of this reaction demonstrated a first-order dependence on the concentrations of the oxidant, the substrate, and the acid. researchgate.net These findings suggest that the rate of similar oxidative reactions involving this compound would also be sensitive to the concentrations of the reactants and the acidity of the medium.

| Parameter | Finding for a Structurally Related Aldehyde Oxidation researchgate.net |

| Reaction Order with respect to Oxidant (KMnO₄) | First Order |

| Reaction Order with respect to Substrate | First Order |

| Reaction Order with respect to Acid (H₂SO₄) | First Order |

Applications As a Chemical Intermediate and in Materials Science

Precursor in Organic Synthesis of Complex Molecules

Ethyl 4-ethoxy-3-methoxybenzoate and its closely related analogs are valuable precursors in the multifaceted field of organic synthesis. The reactivity of its aromatic ring and functional groups allows for its incorporation into a variety of more complex molecular structures. Aromatic esters, as a class, are recognized as crucial intermediates for synthesizing a wide range of organic compounds. numberanalytics.comnih.gov The aldehyde analog, 4-ethoxy-3-methoxybenzaldehyde (B93258), is a key substrate in the synthesis of heterocyclic compounds, such as flavones. This highlights the utility of the shared 3-ethoxy-4-methoxy-phenyl scaffold in building complex molecular architectures.

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Analogs

The structural motif of this compound is integral to the synthesis of several significant pharmaceutical agents. Its derivatives serve as key intermediates in the production of drugs for treating inflammatory diseases and metabolic disorders.

One of the most prominent applications is in the synthesis of Apremilast , a drug used to treat psoriasis and psoriatic arthritis. google.com Multiple synthetic routes for Apremilast utilize 3-ethoxy-4-methoxybenzaldehyde (B45797) or its corresponding benzoate (B1203000) esters as a starting material or key intermediate. google.comchemicalbook.comsigmaaldrich.compensoft.netgoogle.com For instance, a common pathway involves the reaction of 3-ethoxy-4-methoxybenzaldehyde to form a crucial chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which is then condensed to produce the final Apremilast molecule. numberanalytics.comsigmaaldrich.comchemicalbook.com

Furthermore, structurally similar compounds are employed in the synthesis of the oral anti-diabetic drug Repaglinide . The process for preparing a key intermediate, 3-Ethoxy-4-(ethoxycarbonyl)-phenyl acetic acid, starts from precursors like ethyl-2-ethoxy-4-methyl-benzoate, demonstrating the value of this substituted benzoate structure in creating hypoglycemic agents. orgsyn.orgwikipedia.org Another related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, is an important organic intermediate for the synthesis of the antineoplastic drug Cediranib . mdpi.com

The following table summarizes the pharmaceutical agents synthesized from this compound or its direct derivatives.

| Pharmaceutical Agent | Therapeutic Class | Role of the Benzoate Scaffold |

| Apremilast | Anti-inflammatory (Psoriasis, Psoriatic Arthritis) | Key starting material and intermediate. google.comgoogle.com |

| Repaglinide | Anti-diabetic | Forms a key intermediate for the final drug structure. orgsyn.orgwikipedia.org |

| Cediranib | Anti-neoplastic (Anti-cancer) | A related analog is a crucial intermediate in its synthesis. mdpi.com |

Utility in the Development of Agrochemical Precursors (e.g., pesticides, herbicides)

The application of vanillic acid derivatives extends to the agrochemical sector. ontosight.ai Studies have shown that this class of compounds possesses biological activities that are relevant for developing pesticides. pensoft.net Aromatic esters, in general, are utilized in the formulation of various agrochemicals due to their inherent biological activities. numberanalytics.com While the broader family of vanillic acid derivatives is recognized for these applications, specific, widely documented examples of this compound being used as a direct precursor in the synthesis of commercial pesticides or herbicides are not prevalent in available research.

Integration into Polymer Synthesis and Advanced Materials (e.g., Poly(ethylene vanillate))

This compound is a relevant monomer for the creation of advanced, bio-based polymers. It is closely related to vanillic acid (4-hydroxy-3-methoxybenzoic acid), a lignin-derived compound that is gaining significant attention as a renewable building block for polyesters. prepchem.comresearchgate.net

Specifically, derivatives of vanillic acid are used to synthesize Poly(ethylene vanillate) (PEV) , an aromatic polyester (B1180765) with thermal and mechanical properties that make it a promising, sustainable alternative to the petroleum-based Poly(ethylene terephthalate) (PET). chemicalbook.comgoogle.com The synthesis of PEV typically proceeds through the melt polycondensation of a monomer derived from vanillic acid, such as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid. chemicalbook.comgoogle.com The structural similarity of this compound to these monomers makes it a valuable component in the development of novel copolymers and bio-based materials. Research into polyesters derived from vanillic acid has shown they possess excellent thermal stability and tunable properties, positioning them as superior replacements for some commercial polyesters. google.com

The table below details key properties of Poly(ethylene vanillate) (PEV), a polymer synthesized from vanillic acid derivatives.

| Polymer | Monomer Origin | Key Properties | Potential Application |

| Poly(ethylene vanillate) (PEV) | Vanillic Acid | High melting temperature (~261-264 °C), good thermal and mechanical properties. google.comchemicalbook.com | Bio-based alternative to PET, packaging materials. chemicalbook.com |

Role in Dyestuff and Pigment Production

Aromatic esters are a class of compounds that find use in the production of paints and optical materials. google.com The specific application of this compound in the synthesis of dyes and pigments is not widely detailed in current literature. However, related compounds offer insight into the potential utility of this chemical family. For example, Ethyl Vanillin (B372448), the aldehyde corresponding to the ethoxy analog of vanillic acid, is known to produce a red color when it comes into contact with iron or alkali, a characteristic sometimes utilized in color chemistry. atamanchemicals.com This suggests that the core structure could be adapted for use as a chromophore or a precursor in the manufacturing of specialty colorants.

Mechanistic Aspects of in Vitro Biological Activities of Ethyl 4 Ethoxy 3 Methoxybenzoate and Derivatives

Antimicrobial Action Mechanisms (e.g., Interference with DNA Synthesis, Bacterial Growth Inhibition)

While direct studies on the antimicrobial mechanisms of Ethyl 4-ethoxy-3-methoxybenzoate are not extensively documented, research on structurally similar compounds provides significant insights into its potential modes of action. The biological activity of benzoate (B1203000) derivatives is largely influenced by the nature and position of substituents on the benzene (B151609) ring.

One key mechanism observed in related compounds is the disruption of bacterial membrane integrity and function. For instance, a structure-activity analysis of phenolic compounds related to ethyl 4-ethoxybenzoate identified 4-ethoxybenzoic acid as a potent inhibitor of Staphylococcus aureus biofilm formation. nih.gov The study suggested that the compound may prevent biofilm formation by altering cell membrane hydrophobicity, reducing the percentage of hydrophobic cells from 78% to 49%. nih.gov This alteration hinders the initial attachment of bacteria to surfaces, a critical step in biofilm development.

Another potential mechanism is the induction of oxidative stress within bacterial cells. A leaf extract of Marsilea minuta, in which benzoic acid-4-ethoxyethyl ester (a synonym for ethyl 4-ethoxybenzoate) was the most abundant compound (43.39%), demonstrated significant antibacterial activity. nih.gov The mechanism was linked to a significant increase in intracellular superoxide (B77818) dismutase (SOD), protein leakage, and extracellular alkaline phosphatase and lactate (B86563) dehydrogenase in treated pathogens, all of which are indicative of heightened oxidative stress. nih.gov

Furthermore, derivatives like ethyl 3,4-dihydroxybenzoate (EDHB) have been shown to potentiate the effects of existing antibiotics by inhibiting bacterial efflux pumps. mdpi.com These pumps are a primary mechanism of antibiotic resistance, actively removing drugs from the bacterial cell. EDHB was found to interfere with the AcrB efflux pump in drug-resistant Escherichia coli, leading to increased intracellular accumulation of antibiotics like clarithromycin (B1669154) and ciprofloxacin. mdpi.com This suggests that benzoate structures can act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics.

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Metal Chelating Potential)

The antioxidant potential of phenolic compounds like this compound stems from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The primary mechanisms include direct free radical scavenging and the chelation of metal ions that catalyze ROS formation.

Free Radical Scavenging: The core mechanism for phenolic antioxidants is the scavenging of free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). researchgate.netsphinxsai.comnih.gov The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3) groups on the benzene ring of this compound, is expected to enhance this activity. These groups increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom from a hydroxyl group (if present after hydrolysis) or stabilizing the resulting phenoxy radical. researchgate.net

Metal Chelating Potential: While not directly studied for the title compound, related structures show that phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can otherwise participate in the Fenton reaction, generating highly destructive hydroxyl radicals. By sequestering these ions, the compounds prevent this reaction from occurring.

Studies on the closely related compound, ethyl 3,4-dihydroxybenzoate (EDHB), have demonstrated significant cytoprotective effects against oxidative damage. nih.govnih.gov Preconditioning cells with EDHB led to an increase in the levels of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as the non-enzymatic antioxidant glutathione (GSH). nih.govnih.gov This indicates that besides direct scavenging, benzoate derivatives can bolster the cell's own antioxidant defense systems.

Enzyme Inhibition Pathways (e.g., Alpha-Amylase, Alpha-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By inhibiting them, the rate of glucose absorption is slowed, leading to a more gradual rise in blood glucose levels after a meal.

Although specific inhibitory data for this compound against α-amylase and α-glucosidase is not available, phenolic compounds are widely recognized as inhibitors of these enzymes. For example, extracts from grape seed and tea, rich in catechins, have been shown to be potent inhibitors of α-glucosidase, with grape seed extract also strongly inhibiting α-amylase. nih.gov

Furthermore, structure-activity relationship studies on other benzoic acid esters have demonstrated their potential as enzyme inhibitors for different targets. A series of uracil-based benzoic acid and ester derivatives were identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes treatment. nih.gov This study highlighted that ester derivatives could maintain high potency, comparable to their carboxylic acid counterparts, while possessing superior pharmacokinetic profiles for oral administration. nih.gov This suggests that the ethyl ester moiety of this compound is compatible with enzyme inhibitory activity and may offer advantages in terms of bioavailability.

Anti-inflammatory Response Mechanisms

Benzoate derivatives have demonstrated significant anti-inflammatory activity through various mechanisms, primarily involving the modulation of key inflammatory pathways and enzymes.

A prominent mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. Studies on the structural analog ethyl 3,4-dihydroxybenzoate (EDHB) have shown that it can effectively suppress inflammation. nih.govnih.gov In a model of hypobaric hypoxia-induced cerebral edema, EDHB supplementation led to a downregulation of NF-κB expression. nih.govnih.gov This, in turn, curtailed the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interferon-γ (IFN-γ). nih.gov The NF-κB pathway is a central regulator of the genetic expression of inflammatory mediators, and its inhibition is a major target for anti-inflammatory drugs.

Another important pathway involves the inhibition of cyclooxygenase (COX) enzymes. Research on ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties revealed direct inhibitory activity against both COX-1 and COX-2, with a preference for COX-2. researchgate.net COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. Preferential COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net

Anti-proliferative Activity in Cellular Models (In Vitro Studies)

Various substituted ethyl benzoate derivatives have been evaluated for their anti-proliferative effects against human cancer cell lines, demonstrating the potential of this chemical scaffold in oncology. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, a study on ethyl benzoate derivatives attached to a pyrrolizine moiety reported potent cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value as low as 0.02 µM. researchgate.net Mechanistic investigations revealed that the lead compound induced apoptosis and caused cell cycle arrest at the G1 phase in MCF-7 cells. researchgate.net

Another analog, ethyl 4-[(4-methylbenzyl)oxy] benzoate, exhibited significant dose-dependent growth inhibition against both Ehrlich ascites carcinoma (EAC) and MCF-7 cells. nih.gov Its activity was comparable to the established chemotherapy drug cisplatin. nih.gov Furthermore, novel ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetates have shown high cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with the most active compound showing IC₅₀ values of 0.88 and 0.80 µmol/L, respectively. sioc-journal.cn

These findings underscore the potential of the ethyl benzoate core structure as a template for designing new anti-cancer agents. The anti-proliferative activity is highly dependent on the nature of the other substituents on the aromatic ring, which can be modified to optimize potency and selectivity against different cancer cell types.

Table 1: In Vitro Anti-proliferative Activity of Selected Ethyl Benzoate Derivatives

Compound Cell Line Activity (IC₅₀) Reference Pyrrolizine-bearing ethyl benzoate (Compound 9a) MCF-7 (Breast Cancer) 0.02 µM nih.gov Ethyl 4-[(4-methylbenzyl)oxy] benzoate EAC (Ehrlich Ascites Carcinoma) Notable growth inhibition nih.gov Ethyl 4-[(4-methylbenzyl)oxy] benzoate MCF-7 (Breast Cancer) Notable growth inhibition nih.gov Thiophene-based ethyl carboxylate (Compound 4) MCF-7 (Breast Cancer) 23.2-49.9 µM range nih.gov Ethyl (Z)-2-((Z)-2-((3,4-dichlorophenyl)imino)-3-(3-(4-methylpiperazin-1-yl)propyl)-4-oxothiazolidin-5-ylidene)-acetate (Compound 4r) HepG2 (Liver Cancer) 0.88 µmol/L nih.gov Ethyl (Z)-2-((Z)-2-((3,4-dichlorophenyl)imino)-3-(3-(4-methylpiperazin-1-yl)propyl)-4-oxothiazolidin-5-ylidene)-acetate (Compound 4r) MCF-7 (Breast Cancer) 0.80 µmol/L nih.gov

Structure-Activity Relationship (SAR) Insights into Biological Targets

The biological activity of this compound is dictated by the interplay of its three key structural features: the ethyl ester group, the 4-position ethoxy group, and the 3-position methoxy group. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how these features may govern its interactions with biological targets. nih.govnih.gov

The Role of Alkoxy Groups (-OCH₃, -OCH₂CH₃): The presence, number, and position of alkoxy groups on the phenolic ring are crucial for antioxidant activity. researchgate.net These electron-donating groups can increase the ability of the compound to scavenge free radicals. researchgate.net In a study of benzoic acid derivatives, it was noted that functional groups at the ortho or para positions are generally more effective in enhancing antioxidant performance than those at the meta position. In this compound, the para-ethoxy group is well-positioned to contribute to this effect.

The Role of the Ethyl Ester Group (-COOCH₂CH₃): The esterification of a benzoic acid can have profound effects on its biological properties. In terms of antimicrobial activity, one study found that 4-ethoxybenzoic acid was a more effective anti-biofilm agent against S. aureus than its ethyl ester, suggesting that the free carboxylic acid may be the more active form for that specific target. nih.gov However, for other activities, the ester can be beneficial. Esterification increases lipophilicity, which can enhance cell membrane permeability and oral absorption. nih.gov The ethyl ester can also function as a prodrug, being hydrolyzed by esterases in vivo to release the active carboxylic acid. This strategy was shown to be effective for DPP-4 inhibitors, where ester derivatives displayed enhanced pharmacokinetic profiles. nih.gov

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like "Ethyl 4-ethoxy-3-methoxybenzoate". It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Headspace Analysis for Volatile Profiling and Flavor Chemistry

Headspace GC-MS is particularly useful for analyzing volatile organic compounds (VOCs) that contribute to the aroma and flavor profiles of various matrices. This technique involves sampling the gas phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial. This approach is instrumental in identifying flavor compounds in beverages and food products. researchgate.netmdpi.com

For instance, in the analysis of commercial beverages, headspace GC-MS can identify a wide array of volatile compounds, including esters, terpenes, aldehydes, and aromatic hydrocarbons. mdpi.com The technique's ability to detect trace levels of these compounds is essential for quality control and understanding the sensory characteristics of a product. nih.gov The selection of the appropriate solid-phase microextraction (SPME) fiber is critical for the efficient extraction of target volatiles. researchgate.netresearchgate.net For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its broad applicability in extracting various volatile and semi-volatile compounds. embrapa.br

Quantitative Method Validation (Limits of Detection (LOD), Limits of Quantification (LOQ), Linearity, Accuracy)

For reliable quantitative analysis, GC-MS methods must be thoroughly validated. This process establishes the method's performance characteristics, including the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and accuracy.

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For example, a validated headspace SPME-GC/MS method for determining vanillin (B372448) and ethyl vanillin in milk powder reported an LOD of 0.1 mg/kg and 0.05 mg/kg, respectively. researchgate.net Another study developing a method for vanillin in vegetable oils established an LOD of 20 µg/kg and an LOQ of 50 µg/kg. mdpi.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijraset.com Accuracy, often assessed through recovery studies, demonstrates the closeness of the measured value to the true value. spgykj.commat-test.com Recovery values between 90.0% and 100% with a relative standard deviation (RSD) of 1.9% to 5.1% indicate a highly accurate and precise method. researchgate.net

A GC-MS/MS method for detecting vanillin, methyl vanillin, ethyl vanillin, and coumarin (B35378) in milk powder demonstrated recovery rates of 83.6-107.8%, highlighting the method's accuracy. google.com

Table 1: Examples of Quantitative Method Validation Parameters from Various Studies

| Analyte(s) | Matrix | Method | LOD | LOQ | Accuracy (Recovery %) | Reference |

| Vanillin, Ethyl Vanillin | Milk Powder | HS-SPME-GC-MS | Vanillin: 0.1 mg/kg, Ethyl Vanillin: 0.05 mg/kg | - | 90.0 - 100 | researchgate.net |

| Vanillin | Vegetable Oils | HS-SPME-GC/MS | 20 µg/kg | 50 µg/kg | 89 - 101 | mdpi.com |

| Vanillin, Ethyl Vanillin | Cosmetics | HPLC | 0.2 mg/kg | - | 91.3 - 97.0 | mat-test.com |

| Vanillin, Ethyl Vanillin, etc. | Milk Powder | GC-MS/MS | - | - | 83.6 - 107.8 | google.com |

| Ethyl 4-bromobutyrate | Tolvaptan Tablets | GC-MS | 0.03 µg/g | 0.10 µg/g | 97.3 | ijraset.com |

This table is for illustrative purposes and combines data from different studies and analytes to demonstrate the concept of method validation.

Application in Complex Mixture Analysis (e.g., Catalytic Lignin (B12514952) Depolymerization Products)

GC-MS is an indispensable tool for analyzing the complex mixtures generated from processes like the catalytic depolymerization of lignin. rsc.orgrsc.org Lignin, a complex polymer, breaks down into a wide array of aromatic compounds. ncsu.edu GC-MS helps to identify and profile these products, providing insights into the reaction pathways and the effectiveness of different catalysts and reaction conditions. rsc.orgresearchgate.net

The analysis of lignin depolymerization products often reveals a complex chromatogram with numerous peaks corresponding to various monomeric and oligomeric phenolic compounds. ncsu.edu While powerful, the analysis can be limited by the quality of mass spectral libraries and the ability to correlate chromatographic changes with structural and process-related changes. rsc.orgrsc.org Despite these challenges, GC-MS remains a primary technique for characterizing the products of lignin conversion, which is crucial for the development of biorefineries and the production of value-added chemicals from biomass. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

LC-MS and HPLC are powerful techniques for the separation, identification, and quantification of a wide range of compounds, including those that are not volatile enough for GC analysis.

Method Development for Separation and Identification

Developing an effective HPLC or LC-MS method involves optimizing several parameters to achieve good separation and identification of the target analytes. For compounds like "this compound" and related phenolic compounds, reverse-phase (RP) HPLC is a common approach. researchgate.net

A typical RP-HPLC setup might use a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape. sielc.coms4science.atsielc.com For example, a method for separating methyl vanillin and ethyl vanillin utilized a C18 column with a mobile phase of 40:60 methanol and 0.2% v/v phosphoric acid. s4science.at The detector wavelength is chosen based on the UV absorbance of the analytes, with 254 nm or 280 nm being common for aromatic compounds. mat-test.coms4science.at

The scalability of these methods allows for their use in both analytical and preparative separations. sielc.com

Coupling with Electrospray Ionization (ESI-MS) for Complex Mixtures

Coupling liquid chromatography with mass spectrometry, particularly with an electrospray ionization (ESI) source, significantly enhances the analytical capabilities for complex mixtures. ESI is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds. nih.gov

LC-ESI-MS is particularly valuable for the characterization of complex samples like lignin degradation products. nih.govuky.edu It enables the detection and identification of a broad range of compounds, from low to high molecular weight species. und.edu In the positive ionization mode, ESI-MS can be effective for methoxy-substituted arenes and polyphenols. nih.gov The development of ESI-MS methods has expanded the "lignomics" toolkit, providing detailed molecular-level information crucial for advancing biorefinery technologies. nih.govund.edu

A study on the determination of coumarin, vanillin, and ethyl vanillin in vanilla products utilized LC-ESI-MS in the positive ionization mode, achieving limits of detection ranging from 0.051 to 0.073 µg/mL. nih.gov This highlights the sensitivity of the technique for analyzing components in complex food matrices.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique indispensable for qualitatively monitoring the progress of chemical reactions and guiding the purification process of the synthesized compounds. wisc.edu In the context of this compound synthesis, typically an etherification of ethyl vanillate (B8668496), TLC plays a pivotal role in observing the conversion of the starting material to the final product.

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, usually silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or a mixture of solvents). wisc.edu The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. wvu.edu

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. psu.edu

Reaction Monitoring:

This difference in polarity is exploited by TLC to monitor the reaction's progress. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the reactant and the product. wvu.edu

Illustrative TLC Monitoring:

A hypothetical TLC plate for the synthesis of this compound is depicted below.

Lane 1 (Starting Material - SM): A spot of the starting material, ethyl vanillate.

Lane 2 (Co-spot): A combined spot of the starting material and the reaction mixture.

Lane 3 (Reaction Mixture - RXN): A spot of the ongoing reaction mixture.

As the reaction proceeds, the spot corresponding to the more polar starting material (lower Rf) will diminish in intensity, while the spot for the less polar product (higher Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Purification Guidance:

Following the completion of the reaction, the crude product is typically purified using column chromatography. TLC is instrumental in determining the optimal solvent system for this purification. The solvent system that provides a good separation of the product from any unreacted starting material and by-products on the TLC plate is generally a good choice for the column chromatography eluent. Fractions collected from the column are then analyzed by TLC to identify and combine the pure product fractions.

| Compound Name | Structure | Polarity | Expected Rf Value |

| Ethyl Vanillate | C₁₀H₁₂O₄ | More Polar | Lower |

| This compound | C₁₂H₁₆O₄ | Less Polar | Higher |

Note: The exact Rf values are dependent on the specific stationary phase and mobile phase composition.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure substance. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), through a process known as combustion analysis. researchgate.net For oxygen (O), the percentage is typically determined by difference. This analytical method is crucial for verifying that the synthesized this compound has the correct empirical and molecular formula.

The underlying principle of combustion analysis involves burning a small, precisely weighed sample of the compound in an excess of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are collected in separate traps and their masses are accurately measured. From these masses, the original mass percentages of C, H, and N in the sample can be calculated. researchgate.net

Theoretical vs. Experimental Data:

For this compound, with the molecular formula C₁₂H₁₆O₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

The molecular weight of this compound is 224.25 g/mol .

Carbon (C): (12 * 12.011 g/mol ) / 224.25 g/mol * 100% = 64.27%

Hydrogen (H): (16 * 1.008 g/mol ) / 224.25 g/mol * 100% = 7.19%

Oxygen (O): (4 * 15.999 g/mol ) / 224.25 g/mol * 100% = 28.54%

A successfully synthesized and purified sample of this compound should yield experimental elemental analysis results that are in close agreement with these theoretical values. Generally, a deviation of within ±0.4% is considered acceptable for a pure compound in academic and industrial laboratories. nih.govnih.gov

| Element | Theoretical % | Experimental % (Hypothetical) | Deviation (%) |

| Carbon (C) | 64.27 | 64.15 | -0.12 |

| Hydrogen (H) | 7.19 | 7.23 | +0.04 |

| Oxygen (O) | 28.54 | 28.62 | +0.08 |

The close correlation between the theoretical and found percentages in the hypothetical data above would serve as strong evidence for the successful synthesis and high purity of this compound. Any significant deviation would indicate the presence of impurities or an incorrect molecular structure.

Environmental Chemistry and Degradation Pathways

Biotransformation and Microbial Degradation Mechanisms

Microorganisms, particularly bacteria, have demonstrated the ability to utilize substituted benzoates as a source of carbon and energy. The degradation process often initiates with the cleavage of ether linkages. For instance, Desulfotomaculum thermobenzoicum has been shown to convert methoxylated benzoates, such as 3-methoxybenzoate and 4-methoxybenzoate (B1229959), into their corresponding hydroxybenzoates. wikipedia.org This suggests that the primary step in the biotransformation of Ethyl 4-ethoxy-3-methoxybenzoate would likely involve the demethylation or deethylation of the aromatic ring. Studies on Desulfotomaculum thermobenzoicum indicate that the 4-methoxyl group is the most readily cleaved, while the 2-methoxyl group is not utilized by this organism. wikipedia.org

Following the initial cleavage of the ether bonds, the resulting hydroxylated intermediates can undergo further degradation. A consortium of Arthrobacter oxydans and Pantotea agglomerans has been observed to efficiently mineralize o-methoxybenzoate by first converting it to salicylate, which is then hydroxylated to gentisate. nih.gov The gentisate is subsequently degraded by the Arthrobacter strain. nih.gov This highlights a common strategy in microbial degradation where different species in a community act synergistically to break down a complex molecule.

Furthermore, engineered Escherichia coli have been developed to transform sodium benzoate (B1203000) into 2,4,6-trihydroxybenzophenone, demonstrating the potential for microbial systems to be harnessed for the biotransformation of benzoate derivatives. acs.org The process involves the formation of benzoyl-CoA, which then undergoes condensation with endogenous malonyl-CoA. acs.org

The presence of multiple substituents on the benzene (B151609) ring of this compound may influence its biodegradability. The rate and extent of microbial degradation can be affected by factors such as the acclimation of the microbial population and the presence of other organic substrates. nih.gov Long-term exposure of microbial communities to substituted benzoates can lead to enhanced degradation rates not only for the target compounds but also for structurally similar chemicals. nih.gov

Table 1: Microbial Degradation of Structurally Related Benzoates

| Microorganism/Consortium | Substrate | Key Transformation Products | Reference |

| Desulfotomaculum thermobenzoicum | 3-Methoxybenzoate, 4-Methoxybenzoate | Corresponding hydroxybenzoates | wikipedia.org |

| Arthrobacter oxydans & Pantotea agglomerans | o-Methoxybenzoate | Salicylate, Gentisate | nih.gov |

| Ralstonia sp. LD35 | 4-Hydroxybenzoic acid | Metabolized | nih.gov |

| Pseudomonas putida DSM 1868 | 4-Hydroxy-3-methoxybenzoic acid | Metabolized | nih.gov |

| Engineered Escherichia coli | Sodium benzoate | 2,4,6-Trihydroxybenzophenone | acs.org |

This table presents data for compounds structurally related to this compound to infer potential degradation pathways.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is an abiotic process driven by sunlight that can contribute to the transformation of organic compounds in the environment, particularly in aquatic systems and the atmosphere. nih.govresearchgate.net The rate and mechanism of photolysis are influenced by the compound's ability to absorb light at environmentally relevant wavelengths and the presence of photosensitizing agents. nih.gov

Aromatic esters and ethers can undergo phototransformation through various mechanisms. For aromatic esters with electron-withdrawing substituents, photoreduction has been observed. acs.org The presence of both ethoxy and methoxy (B1213986) groups on the benzene ring of this compound will influence its electronic properties and thus its susceptibility to photochemical reactions.

The photolysis of polycyclic aromatic hydrocarbons (PAHs) in water has been studied, and the quantum yields for their decomposition have been determined. nih.gov While not directly analogous, these studies demonstrate that aromatic structures can be degraded by sunlight in aqueous environments. The degradation rates are influenced by factors such as pH, temperature, and the presence of oxygen. nih.gov

The photochemical degradation of benzoic acid has been investigated using processes like photoelectrocatalytic degradation with TiO2 thin films. wikipedia.org Such advanced oxidation processes can lead to the mineralization of the aromatic ring. While these are engineered systems, they provide insights into the potential for light-induced degradation of the benzoate moiety.

Hydrolytic Stability and Environmental Fate

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. researchgate.net The rate of hydrolysis is highly dependent on pH and temperature. nih.gov

The alkaline hydrolysis of ethyl benzoate is a well-studied reaction that produces benzoic acid and ethanol (B145695). nih.govresearchgate.net The rate of this reaction is influenced by the substituents on the aromatic ring. wikipedia.orgseesaa.net Electron-withdrawing groups generally increase the rate of alkaline hydrolysis, while electron-donating groups decrease it. seesaa.net The ethoxy and methoxy groups on this compound are electron-donating, which would suggest a slower rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate.

Studies on the hydrolysis of substituted ethyl benzoates have shown that the position of the substituent also plays a role. cdnsciencepub.comrsc.org The Hammett equation is often used to correlate the reaction rates with substituent constants, providing a quantitative measure of the electronic effects. wikipedia.orgseesaa.net

Table 2: Hydrolysis Data for Related Ethyl Benzoates

| Compound | Condition | Rate Constant (k) | Reference |

| Ethyl benzoate | Alkaline hydrolysis in water/ethanol at 30 °C | Reaction constant (ρ) = +2.498 | wikipedia.org |

| Substituted ethyl thiolbenzoates | Acid hydrolysis | Rates increase with electron-releasing groups | cdnsciencepub.com |

| Substituted ethyl thionbenzoates | Acid hydrolysis | Rates vary with substituents | cdnsciencepub.com |

This table presents data for related ethyl esters to provide a qualitative understanding of the hydrolytic stability of this compound.

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a chemical is a measure of the time it remains in the environment before being broken down. researchgate.net This is a crucial parameter for assessing its potential long-term impact. The persistence of this compound will be determined by the combined rates of all relevant degradation processes.

Transformation products are new chemicals formed from the degradation of the parent compound. core.ac.uk These products may have different physicochemical properties and toxicities than the original molecule. nih.gov For this compound, potential transformation products from hydrolysis would be 4-ethoxy-3-methoxybenzoic acid and ethanol. Biotransformation could lead to a variety of hydroxylated and demethylated/deethylated intermediates. wikipedia.orgnih.gov

The ultimate fate of these transformation products is also of environmental concern. They may be further degraded, potentially leading to complete mineralization, or they could persist in the environment. researchgate.net Predicting the environmental fate and toxicity of transformation products is an active area of research, with computational models being developed to estimate these properties in the absence of experimental data. nih.govcore.ac.uk

The study of paraben metabolites in wastewater treatment plants shows that transformation products can be present at higher concentrations than the parent compounds in effluents and sludge, highlighting the importance of considering these products in environmental assessments. acs.org

Table 3: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products |

| Hydrolysis | 4-ethoxy-3-methoxybenzoic acid, Ethanol |

| Biotransformation (O-demethylation/deethylation) | Ethyl 4-hydroxy-3-methoxybenzoate, Ethyl 3-hydroxy-4-ethoxybenzoate, 4-ethoxy-3-hydroxybenzoic acid, 3-ethoxy-4-hydroxybenzoic acid |

| Further microbial degradation | Salicylate and gentisate analogues |

This table is predictive and based on the degradation pathways of structurally similar compounds.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Substituted Benzoate (B1203000) Esters

The synthesis of substituted benzoate esters, including Ethyl 4-ethoxy-3-methoxybenzoate, is an area ripe for innovation, with a strong emphasis on developing environmentally friendly methods. Traditional synthesis often relies on catalysts and conditions that are not ideal. Future research is geared towards greener alternatives.

Key areas of development include:

Green Catalysis: The use of solid acid catalysts, such as zirconate sulfate, is being explored as a reusable and efficient alternative to traditional liquid acids like sulfuric or phosphoric acid for ester synthesis. mdpi.com These catalysts simplify the purification process and reduce chemical waste. mdpi.com

Solvent-Free and Alternative Solvents: Methodologies that minimize or eliminate the use of hazardous organic solvents are a priority. Research into solvent-free phase transfer catalysis (PTC) and the use of water as a benign solvent for reactions like amidation of esters are promising sustainable approaches. nih.govresearchgate.net

Microwave-Assisted Synthesis: The application of microwave activation has shown potential for accelerating reactions and improving yields in the synthesis of aromatic esters, offering a more energy-efficient process compared to conventional heating. nih.gov

Catalyst-Free Reactions: Investigations into catalyst-free methods, such as the use of potassium phosphate (B84403) for certain cyclization reactions to form related heterocyclic structures, present another avenue for sustainable synthesis. rsc.org

A patent for a related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), highlights a synthesis method using isovanillin (B20041) and haloethane under the action of a base and a catalyst in a solvent, aiming for a green, simple, and safe process suitable for industrial application. google.com

Elucidation of Detailed Mechanistic Pathways in Biological Systems

Understanding how substituted benzoate esters like this compound interact with and are metabolized by biological systems is crucial for any potential application. Esters are known to play significant roles in various biological processes, from energy storage to signaling pathways. numberanalytics.com

Future research will likely focus on:

Enzymatic Hydrolysis: The primary metabolic pathway for benzoate esters is hydrolysis, often catalyzed by carboxylesterases in the plasma and liver, which cleaves the ester bond to form the corresponding carboxylic acid and alcohol. nih.gov The rate of this hydrolysis can be influenced by the size and structure of the alkyl group. nih.gov For instance, studies on homologous series of benzoate esters have shown that plasma stability can be inversely proportional to the size of the alkoxyl group. nih.gov

Biosynthesis in Plants: In plants, benzoate esters are often synthesized from cinnamic acid. wikipedia.org The final step in the biosynthesis of compounds like methyl benzoate involves the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which methylates benzoic acid. nih.gov Research could investigate analogous pathways for the formation of more complex esters.

Metabolic Fate: Beyond simple hydrolysis, the metabolic fate of the resulting benzoic acid derivative (4-ethoxy-3-methoxybenzoic acid) and ethanol (B145695) would need to be fully characterized. Benzoic acid and its derivatives are known food preservatives that can inhibit the growth of microbes by disrupting their intracellular pH. wikipedia.org